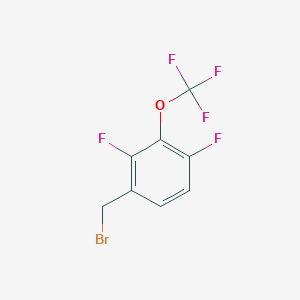

![molecular formula C13H10ClF3N2O3S B2896948 5-[3-氯-5-(三氟甲基)-2-吡啶基]-2-甲氧基苯磺酰胺 CAS No. 882747-73-1](/img/structure/B2896948.png)

5-[3-氯-5-(三氟甲基)-2-吡啶基]-2-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

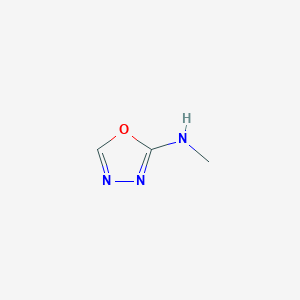

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom and a trifluoromethyl group attached to the pyridine ring . It’s also related to Ubrogepant, a medication used for acute migraine with or without visual disturbances .

Synthesis Analysis

The synthesis of this compound might involve the fluorination of 2-chloro-5-trichloromethylpyridine . After certain protective groups are deprotected, the free amine could be transformed into a related compound by reducing amination .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a chlorine atom and a trifluoromethyl group attached . The exact structure would depend on the specific positions of these substituents on the pyridine ring.Chemical Reactions Analysis

This compound, being a derivative of pyridine, might undergo various chemical reactions. For instance, the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, a related compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, has a melting point of 16-20 °C and a boiling point of 50-55 °C/11 mmHg .科学研究应用

抗肿瘤应用

研究表明,来自磺酰胺重点库的化合物,包括与 5-[3-氯-5-(三氟甲基)-2-吡啶基]-2-甲氧基苯磺酰胺相关的衍生物,已在基于细胞的抗肿瘤筛选试验中得到评估。这些化合物,如 N-[2-[(4-羟苯基)氨基]-3-吡啶基]-4-甲氧基苯磺酰胺和 N-(3-氯-7-吲哚基)-1,4-苯二磺酰胺,已显示出有效的细胞周期抑制剂,并因其初步临床活性而进入临床试验。这些发现突出了该化合物在肿瘤学中的相关性,尤其是在设计破坏微管聚合或导致癌细胞系中细胞周期停滞的新型抗肿瘤剂方面 (Owa 等人,2002)。

化学合成和反应性

已探索了类似磺酰胺化合物的化学反应性,结果发现 N-氯-N-甲氧基苯磺酰胺可用作方便且经济地制备的氯化试剂。该化合物已被用于对一系列有机底物进行氯化,包括二酮和酚,展示了其在合成有机化学中引入氯原子的实用性 (Pu 等人,2016)。

影像和诊断应用

还进行了对磺酰胺衍生物的成像潜力的研究。具体而言,通过正电子发射断层扫描 (PET) 制备了 11C 标记的磺酰胺衍生物用于成像环氧合酶 (COX-1 和 COX-2)。然而,这些研究表明,包括 4-[5-(4-甲氧基苯基)-3-三氟甲基-1H-吡唑-1-基]苯磺酰胺在内的化合物在体内表现出最小的特异性结合,表明需要进一步修饰以提高其作为 PET 成像剂的适用性 (Fujisaki 等人,2005)。

磷脂酶 A₂ 的抑制

已合成了一系列 N-(三氟甲基-2-吡啶基)烷基和芳基磺酰胺,并检查了它们对分泌性磷脂酶 A₂ 的抑制活性。其中,某些类似物表现出显着的抑制活性,突出了它们在与磷脂酶 A₂ 活性相关的疾病相关的治疗应用中的潜力 (Nakayama 等人,2011)。

缓蚀

该化合物还已在缓蚀的背景下进行了研究。已对包括磺酰胺化合物在内的哌啶衍生物进行了涉及量子化学计算和分子动力学模拟的研究,以了解它们对铁腐蚀的吸附和抑制效应。这些研究为设计更有效的工业应用缓蚀剂提供了见解 (Kaya 等人,2016)。

作用机制

Target of Action

The compound, also known as Fluopicolide , primarily targets oomycetes , a group of filamentous, fungus-like microorganisms . It is used in agriculture to control diseases caused by these organisms, such as late blight of potato .

Biochemical Pathways

Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from spreading and causing disease.

Result of Action

The result of Fluopicolide’s action is the inhibition of the growth of oomycete strains that are resistant to other fungicides, such as phenylamides, strobilurin, dimethomorph, and iprovalicarb . This makes it a valuable tool in the fight against oomycete diseases, particularly those that have developed resistance to other treatment methods.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Fluopicolide. Its toxicity to terrestrial species is low to moderate but is more of a concern for aquatic species . Therefore, careful management is required to minimize environmental impact and maximize efficacy.

安全和危害

未来方向

属性

IUPAC Name |

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2O3S/c1-22-10-3-2-7(4-11(10)23(18,20)21)12-9(14)5-8(6-19-12)13(15,16)17/h2-6H,1H3,(H2,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRPWIIJAUUPGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

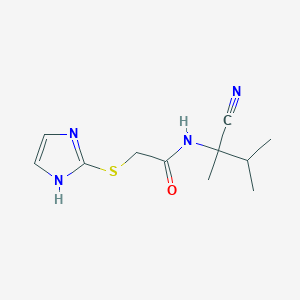

![N-(4-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2896869.png)

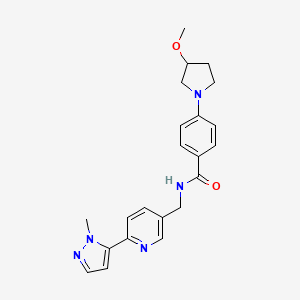

![5-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole](/img/structure/B2896875.png)

![N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2896876.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2896878.png)

![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)

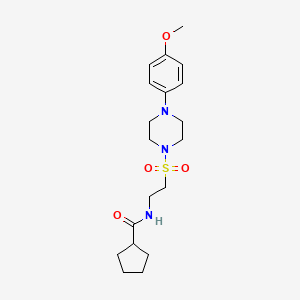

![4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2896887.png)